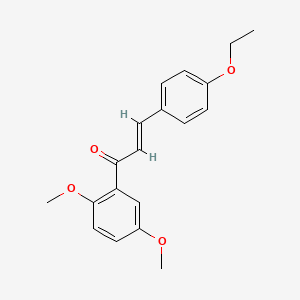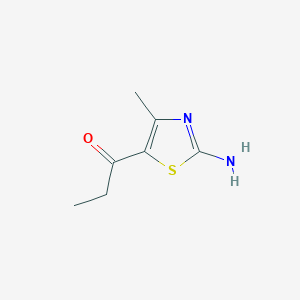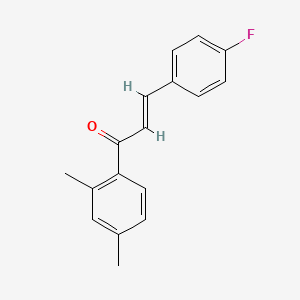
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one, also known as EF24, is a synthetic curcumin analog that has gained significant attention in recent years due to its potential therapeutic applications. EF24 has been shown to possess strong anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the development of novel drugs.
Wirkmechanismus
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one exerts its biological effects through multiple mechanisms, including the inhibition of NF-κB signaling pathway, activation of AMP-activated protein kinase (AMPK), and modulation of redox signaling pathways. (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to inhibit the activation of NF-κB signaling pathway by preventing the phosphorylation and degradation of IκBα, leading to the downregulation of pro-inflammatory cytokines. (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also activates AMPK, a key regulator of cellular energy metabolism, leading to the inhibition of mTOR signaling pathway and induction of autophagy. Finally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one modulates redox signaling pathways by reducing oxidative stress and increasing the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to possess strong anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for the development of novel drugs. (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer. (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and well-characterized biological effects. However, (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one also has some limitations, including its limited solubility in water and potential toxicity at high doses.
Zukünftige Richtungen
There are several promising future directions for (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one research, including the development of novel drug formulations, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, the development of (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one derivatives with improved pharmacokinetic properties and reduced toxicity could further enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, prostate, and lung cancer. (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. Additionally, (2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-11H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULKEBQZWLSPO-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





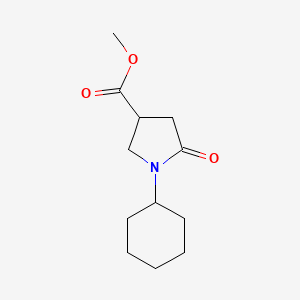
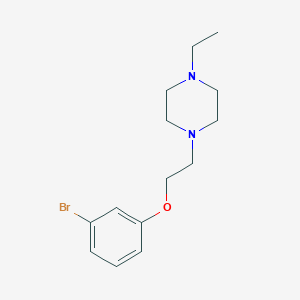
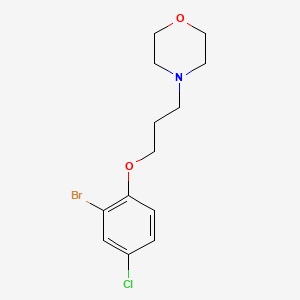
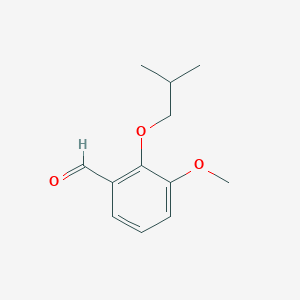
![3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid](/img/structure/B3070359.png)
![N-[4-(Tert-butyl)benzyl]-4-ethoxyaniline](/img/structure/B3070367.png)

![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}propanamide](/img/structure/B3070392.png)
